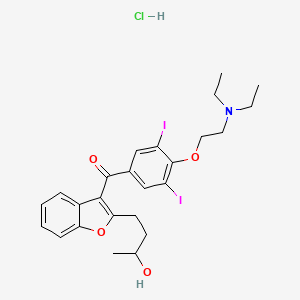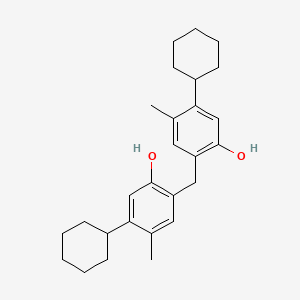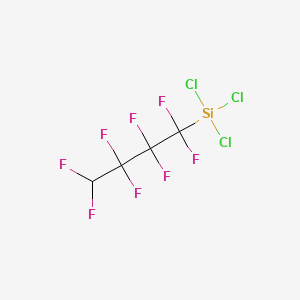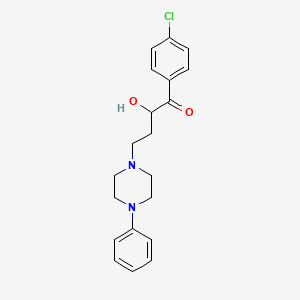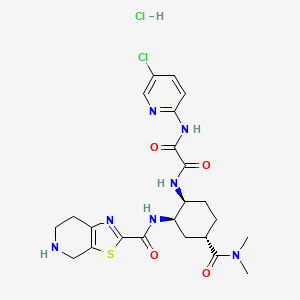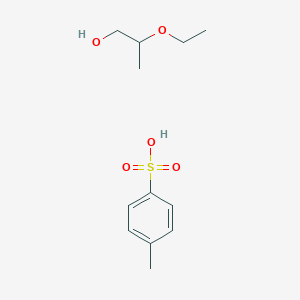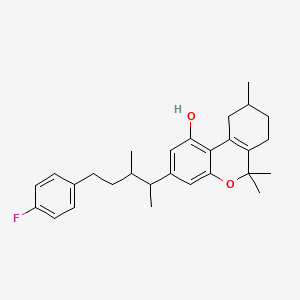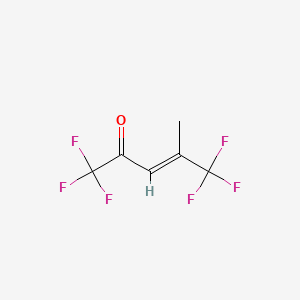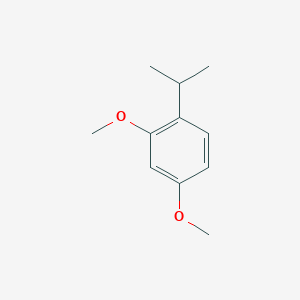
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The addition of a thione group and a 4-fluoro-2-methylphenyl substituent enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- can be compared with other triazine derivatives, such as:
1,2,4-Triazine-3(2H)-thione, 5-phenyl-: This compound lacks the fluorine and methyl substituents, which may result in different chemical reactivity and biological activity.
1,2,4-Triazine-3(2H)-thione, 5-(4-chlorophenyl)-: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and reactivity.
1,2,4-Triazine-3(2H)-thione, 5-(4-methylphenyl)-: The absence of the fluorine atom may affect the compound’s stability and interaction with biological targets.
The unique combination of the 4-fluoro-2-methylphenyl substituent in 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- enhances its chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
79784-47-7 |
|---|---|
Molecular Formula |
C10H8FN3S |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-(4-fluoro-2-methylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C10H8FN3S/c1-6-4-7(11)2-3-8(6)9-5-12-14-10(15)13-9/h2-5H,1H3,(H,13,14,15) |
InChI Key |
RUVNVCNMFIVNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=S)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


